molecular formula C7H9N3O B13125994 5-(1H-Pyrazol-4-yl)pyrrolidin-2-one

5-(1H-Pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B13125994
M. Wt: 151.17 g/mol
InChI Key: ROZFRJNSINPXLR-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a γ-lactam) core fused with a pyrazole ring at the 5-position. This structure combines the hydrogen-bonding capability of the lactam group with the aromatic and metabolic stability of the pyrazole moiety. The compound is of significant interest in medicinal chemistry, particularly as a building block for therapeutic agents targeting metabolic and central nervous system (CNS) disorders. For instance, it is utilized in patented compounds designed to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndrome, type 2 diabetes, and Alzheimer’s disease . Its synthetic versatility allows for further derivatization, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-(1H-pyrazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C7H9N3O/c11-7-2-1-6(10-7)5-3-8-9-4-5/h3-4,6H,1-2H2,(H,8,9)(H,10,11)

InChI Key

ROZFRJNSINPXLR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 5-(1H-Pyrazol-4-yl)pyrrolidin-2-one involves the heating of 4-aryl-N-(1H-pyrazol-4-yl)but-3-enamides in polyphosphoric acid. This reaction selectively affords the desired product . The reaction conditions typically involve high temperatures and the use of polyphosphoric acid as a catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

5-(1H-Pyrazol-4-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor for various biological targets.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for 5-(1H-Pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities between 5-(1H-Pyrazol-4-yl)pyrrolidin-2-one and analogous compounds:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application Reference
This compound Pyrrolidin-2-one + pyrazole None (parent structure) Therapeutic (11β-HSD1 inhibition)
5-(1-Methyl-1H-pyrazol-4-yl)oxazolidin-2-one Oxazolidin-2-one + pyrazole Methyl group on pyrazole; oxazolidinone core Intermediate for pharmaceuticals
2-(Pyrazol-4-yl)-1,3,4-oxadiazoles 1,3,4-Oxadiazole + pyrazole Trifluoromethyl, halogen, or aryl substitutions Fungicidal, herbicidal activity
4-(Aminomethyl)-1-(2-methoxyethyl)-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one Pyrrolidin-2-one + pyrazole Aminomethyl, methoxyethyl substituents Enhanced solubility/bioavailability

Key Observations :

  • Heterocyclic Core : Replacement of pyrrolidin-2-one with oxazolidin-2-one (e.g., ) or 1,3,4-oxadiazole (e.g., ) alters electronic properties and hydrogen-bonding capacity. Pyrrolidin-2-one’s lactam group provides a hydrogen-bond acceptor, while oxadiazoles offer aromaticity and metabolic resistance.
  • Substituent Effects : Trifluoromethyl groups (e.g., in ’s compound 5g) enhance lipophilicity and binding affinity to targets like succinate dehydrogenase (SDH) in fungi . Methyl groups on the pyrazole (e.g., ) improve metabolic stability.

Physicochemical Properties

  • Lipophilicity: Oxadiazole derivatives (e.g., ’s compounds) exhibit higher logP values due to aromatic rings and trifluoromethyl groups, favoring membrane permeability. Pyrrolidin-2-one derivatives (e.g., ) with aminomethyl groups show improved aqueous solubility.
  • Thermal Stability : Lactam-containing compounds (pyrrolidin-2-one, oxazolidin-2-one) may exhibit lower thermal stability compared to aromatic oxadiazoles, impacting formulation strategies.

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